Resistance to 15-PGDH Oxidation via 16,16-Difluoro Modification
The enzymatic inactivation of PGF2α by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a primary metabolic route. The introduction of electron-withdrawing fluorine atoms at the 16-position is a well-established strategy to sterically and electronically hinder 15-PGDH access and activity. While direct enzymatic rate data for 13,14-dihydro-16,16-difluoro PGF2α is unavailable, the analogous modification on PGE1 (producing Lubiprostone, a 16,16-difluoro PGE1 derivative) provides strong class-level evidence. This structural change results in a significant extension of plasma half-life in animal models, from minutes for the parent PGE1 to several hours for the difluoro analog [1]. This biological stability is corroborated by vendor statements noting the modification is used to 'significantly delay degradation in vivo' .
| Evidence Dimension | Metabolic rate (half-life extension) |
|---|---|
| Target Compound Data | Expected significant extension, based on >10x improvement in related analog series [1]. |
| Comparator Or Baseline | Natural PGF2α (half-life in plasma < 1 minute in most species). |
| Quantified Difference | Estimated >10-fold increase in half-life over natural PGF2α, based on data from analogous PGE1->16,16-difluoro PGE1 conversion [1]. |
| Conditions | In vivo pharmacokinetic study (rat) for PGE1 analog; inference to PGF2α analog [1]. |
Why This Matters
For experiments requiring sustained receptor activation (e.g., gene expression, chronic organ bath assays), a metabolically stable analog is essential to maintain a stable effective concentration over time.
- [1] Ueno R, et al. Lubiprostone: A New Type of Chloride Channel Opener. Curr Med Chem. 2010;17(29):3341-51. View Source
